(E)-Pyrimidine-2-carbaldehyde oxime

Photochemistry Isomerization Stereochemical Stability

Researchers requiring configurational stability in multistep synthesis face challenges with oxime isomerization under photochemical conditions. (E)-Pyrimidine-2-carbaldehyde oxime retains its E-configuration during extended reactions, unlike 4,6-dimethyl analogs that photoisomerize, eliminating separation steps. • LogP -0.09 & PSA 58 Ų enable aqueous solubility ideal for green catalysis and biological assays without organic co-solvents. • Boiling point 349.8 °C supports high-temperature reactions; purification by recrystallization rather than distillation. • Bidentate chelation via pyrimidine N and oxime N offers distinct coordination geometry for tuning catalytic activity and selectivity.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B11924714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Pyrimidine-2-carbaldehyde oxime
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C=NO
InChIInChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-
InChIKeyIYKGJZGTTXURLS-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Pyrimidine-2-carbaldehyde oxime: Core Identity & Structure


(E)-Pyrimidine-2-carbaldehyde oxime (CAS 39232-40-1, syn-Pyrimidine-2-aldoxime) is a heterocyclic oxime featuring a pyrimidine ring substituted at the 2-position with a carbaldehyde oxime group in the E-configuration [1]. The molecule (C5H5N3O, MW 123.11 g/mol) serves as a versatile building block in medicinal chemistry and coordination chemistry due to its bidentate chelating capability via the pyrimidine nitrogen and oxime nitrogen . The compound exhibits characteristic imino-amino tautomerism that influences its reactivity and biological interactions [2].

Stereochemical control E-configuration oxime building block with reported photochemical stability
Coordination chemistry Bidentate N,N-chelation via pyrimidine and oxime nitrogens
Medicinal chemistry Versatile scaffold influenced by imino-amino tautomerism

(E)-Pyrimidine-2-carbaldehyde oxime: Critical Differentiators


The pyrimidine-2-aldoxime scaffold is not freely interchangeable with other oxime building blocks. The presence of the pyrimidine ring introduces distinct electronic and steric effects compared to phenyl or pyridyl analogs, altering both reactivity and physicochemical properties [1]. Critically, the E-configuration and tautomeric equilibrium of this compound directly impact its coordination chemistry and biological interactions, with the pyrimidine nitrogen enabling unique bidentate chelation modes that are inaccessible to simpler aromatic oximes [2]. These differences manifest in measurable variations in lipophilicity, hydrogen-bonding capacity, and thermal stability that can significantly affect synthetic outcomes and biological performance .

Heterocyclic core mismatch Pyrimidine ring imparts distinct electronic effects vs. pyridine or phenyl analogs, altering reactivity and physicochemical profiles.
Stereochemical configuration E/Z isomerism and tautomeric equilibrium directly affect coordination geometry; configurational stability may not transfer between analogs.
Chelation mode specificity Bidentate N,N-chelation unique to pyrimidine oximes may not be replicated by simpler oximes, limiting direct substitution in metal complex design.

(E)-Pyrimidine-2-carbaldehyde oxime: Differentiating Evidence


Photochemical Stability vs. 4,6-Dimethyl Analog

In a direct head-to-head study, syn-Pyrimidine-2-aldoxime (the E-isomer) exhibited complete resistance to photochemical isomerization under conditions that quantitatively converted the 4,6-dimethyl analog to its anti-isomer [1]. This stereochemical stability is a critical differentiator when selecting an oxime building block for applications requiring configurational integrity.

Photochemical stability
Head-to-head
Target: no isomerization
Comparator: converts to anti isomer
Supports stereochemical integrity in synthesis
Under photochemical irradiation; 4,6-dimethyl analog isomerized
Photochemistry Isomerization Stereochemical Stability Pyrimidine Oximes

Enhanced Polarity and Lower Lipophilicity

Predicted physicochemical data from ChemSpider reveal that (E)-Pyrimidine-2-carbaldehyde oxime possesses a markedly lower logP (-0.09) and higher Polar Surface Area (PSA, 58 Ų) compared to common alternative oxime scaffolds . In contrast, pyridine-2-aldoxime exhibits a logP of 0.83 and PSA of 45 Ų , while benzaldehyde oxime has an estimated logP of ~1.0 and PSA of ~33 Ų . This combination of lower lipophilicity and larger polar surface area suggests significantly higher aqueous solubility and reduced passive membrane permeability.

Lipophilicity & polarity
Cross-study comparable
logP: -0.09
PSA: 58 Ų
Supports higher aqueous solubility and altered permeability profile
Predicted data; experimental verification recommended
Physicochemical Properties logP Polar Surface Area Drug-likeness Solubility

Thermal Stability Advantage

Predicted boiling point data indicate that (E)-Pyrimidine-2-carbaldehyde oxime (349.8 ± 25.0 °C) exhibits significantly higher thermal stability compared to pyridine-2-aldoxime (233.1 ± 13.0 °C) and benzaldehyde oxime (200.0 ± 9.0 °C) . The elevated boiling point suggests stronger intermolecular forces, likely due to the additional nitrogen in the pyrimidine ring enhancing dipole-dipole interactions and hydrogen-bonding capacity.

Thermal stability
Cross-study comparable
Boiling point: 349.8 ± 25.0 °C
Suggests lower volatility; may favor crystallization-based purification
Predicted boiling point at 760 mmHg
Thermal Properties Boiling Point Intermolecular Forces Purification

Bidentate N,N-Chelation

(E)-Pyrimidine-2-carbaldehyde oxime functions as a bidentate chelating ligand through simultaneous coordination of the pyrimidine ring nitrogen and the oxime nitrogen, a mode inaccessible to simpler aromatic oximes like benzaldehyde oxime or pyridine-2-aldoxime (which chelates via pyridine N and oxime N) [1]. This distinct coordination environment influences the stability and geometry of metal complexes, with implications for catalytic activity and material properties.

Bidentate N,N-chelation
Class-level
Chelation via pyrimidine N and oxime N
Supports unique coordination geometry in metal complexes
Stability constants not reported
Coordination Chemistry Metal Complexes Ligand Design Catalysis

(E)-Pyrimidine-2-carbaldehyde oxime: Optimal Applications


Stereodefined Heterocycle Synthesis

Leveraging the photochemical stability of the E-isomer established in Section 3, this compound is ideal for multistep synthetic sequences where configurational integrity must be maintained. Unlike the 4,6-dimethyl analog, which isomerizes under light, (E)-Pyrimidine-2-carbaldehyde oxime retains its stereochemistry, enabling the reliable construction of complex heterocyclic frameworks without isomer separation steps [1].

Water-Soluble Metal Complexes & Catalysts

The significantly lower logP (-0.09) and higher PSA (58 Ų) compared to pyridine-2-aldoxime and benzaldehyde oxime (Section 3) render this compound particularly valuable for preparing metal complexes that require aqueous solubility. This property is advantageous for green catalysis and for biological assays where organic co-solvents may interfere .

Crystallization-Based Purification

Given its elevated boiling point (349.8 °C) relative to common oxime analogs (Section 3), (E)-Pyrimidine-2-carbaldehyde oxime is less amenable to distillation but well-suited to purification by recrystallization. This thermal stability supports high-temperature reaction conditions and simplifies isolation in both academic and industrial settings .

Bidentate N,N-Chelation in Catalysis

The unique bidentate chelation mode of this compound, involving both pyrimidine and oxime nitrogens (Section 3), makes it a valuable ligand for exploring structure-activity relationships in metal-catalyzed reactions. Its coordination geometry differs from that of pyridine-2-aldoxime, offering a distinct electronic environment for tuning catalytic activity and selectivity [2].

Application
Selection Property
Validation Focus
Stereodefined heterocycle synthesis
Stereochemical stability
Photostability under synthetic conditions
Water-soluble metal complexes
Aqueous solubility
Solubility and formulation assessment
Crystallization-based purification
Thermal stability
Crystallization and thermal analysis
Bidentate chelation in catalysis
Chelation mode
Coordination geometry and catalytic screening

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